4-Aminophthalide
Overview
Description
4-Aminophthalide, also known as 4-aminophthalimide, is a compound that has been extensively studied due to its interesting chemical and photophysical properties. It serves as a versatile building block in the synthesis of various heterocyclic compounds and has applications in the field of fluorescent DNA analytics and imaging . The compound's ability to form hydrogen bonds and its solvatofluorochromic behavior make it a useful probe in the study of molecular interactions . Additionally, its derivatives have been explored for their potential as fluorescent sensors and in the fabrication of fluorescent organic nanoparticles .
Synthesis Analysis
The synthesis of 4-aminophthalimide has been approached through various methods. One route involves the reduction of 4-nitrophthalimide using stannous chloride and hydrochloric acid, achieving over 90% yield . Another method includes a stereoselective Heck-type palladium-catalyzed cross-coupling followed by reduction, which is used to create nucleoside analogs for incorporation into DNA . Multicomponent synthesis methods have also been developed, such as the palladium-catalyzed cross-coupling with isocyanide insertion, which allows for the regioselective introduction of substituents into the 4-aminophthalazin-1(2H)-one scaffold .
Molecular Structure Analysis
The molecular structure of 4-aminophthalimide is characterized by the presence of an amine group attached to the phthalimide moiety. This structure is capable of forming hydrogen bonds, which significantly influence its spectral and photophysical properties . The crystal structure analysis of 4-aminophthalimide derivatives has shown that intermolecular hydrogen bonding interactions play a crucial role in their aggregation behavior .
Chemical Reactions Analysis
4-Aminophthalimide participates in various chemical reactions due to its reactive amine group. It can be used to construct fluorescent sensors through linkage to other molecular units, such as azacrowns . The compound's derivatives have been shown to act as fluorescence switches, with their fluorescence properties being modulated by the presence of metal ions and protons . Electropolymerization of 4-aminophthalic acid, a related compound, has been explored, resulting in polymers with high temperature stability .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-aminophthalimide and its derivatives are influenced by their molecular structure. The compound exhibits solvatofluorochromic behavior, with its fluorescence being red-shifted in solvents of high polarity and with hydrogen bonding capabilities . The fluorescence quantum yield and lifetime of 4-aminophthalimide-appended molecules are affected by photoinduced intramolecular electron transfer . Additionally, the compound's ability to form hydrogen bonds with amines has been computationally and experimentally studied, revealing its potential as a solvatochromic probe . The synthesis of polyimides derived from 4-aminophthalimide-related diamines has resulted in materials with high glass transition temperatures and enhanced thermal stability .
Scientific Research Applications
-
Antimicrobial Activity
- Field : Medicinal Chemistry
- Application : 4-Aminophthalide derivatives of cytisine, anabasine, and salsoline were synthesized and their antimicrobial activity was studied .
- Method : These alkaloids were reacted with o-formylbenzoic acid with heating in anhydrous benzene with a Dean–Stark trap .
- Results : The research resulted in the preparation of new aminophthalide derivatives of the above alkaloids in 81–92% yields. Studies of their antimicrobial properties showed moderate antimicrobial activity of 3-(N-cytisin-1-yl)isobenzofuran-1(3H)-one and 3-(N-salsolin-1-yl)isobenzofuran-1(3H)-one against Gram-positive test strain Staphylococcus aureus ATCC 6538 and Gram-negative test strain Escherichia coli ATCC 25922 .
-
Fluorescent Molecules
- Field : Chemical and Biological Research
- Application : 4-substituted 1,8-naphthalimide derivatives have been synthesized and their photophysical properties have been investigated .
- Method : Four derivatives of NIs have been synthesized via an aromatic nucleophilic substitution reaction .
- Results : All of these derivatives show a long emission wavelength around 600 nm and high solubility in polar solvents. Particularly molecules show the longest emission (624–629 nm) in water and the fluorescence intensity is not significantly varied in the range of pH 4–11 .
-
Antifungal Activity
- Field : Medicinal Chemistry
- Application : 4-Amino Coumarin Based Derivatives have been synthesized and their antifungal activity has been studied .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
-
Theranostic Applications
- Field : Nanomedicine
- Application : Magnetic nanoparticles show great potential in a variety of diagnostic and therapeutic applications, they are prime candidates to be used in a theranostic platform to realize this vision .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
-
Antimicrobial Activity of Phthalide Derivatives
- Field : Medicinal Chemistry
- Application : Aminophthalide derivatives of cytisine, anabasine, and salsoline were obtained in high yields via condensation of the alkaloids with o-formylbenzoic acid .
- Method : These alkaloids were reacted with o-formylbenzoic acid with heating in anhydrous benzene with a Dean–Stark trap .
- Results : The research resulted in the preparation of new aminophthalide derivatives of the above alkaloids in 81–92% yields .
-
Anion Binding
- Field : Chemical Research
- Application : The synthesis and evaluation of a new anion receptor based on the 4-amido-1,8-naphthalimide scaffold is described .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
-
Theranostics with Magnetic Nanoparticles
- Field : Nanomedicine
- Application : Magnetic nanoparticles show great potential in a variety of diagnostic and therapeutic applications, they are prime candidates to be used in a theranostic platform to realize this vision .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
-
Synthesis of Nanomaterials
- Field : Nanotechnology
- Application : Nanomaterials can be produced with outstanding magnetic, electrical, optical, mechanical, and catalytic properties that are substantially different from their bulk counterparts .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
-
Catalytic Activities
- Field : Chemical Research
- Application : Pd nanoparticles were incorporated with the polymerized m-SBA-15 to form Pd/m-SBA 15/PDMAEMA novel catalyst, which shows considerable catalytic activities to reduce 4-nitrophenol (4-NP) into 4-aminophenol (4-AP) at lower pH and temperatures .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
properties
IUPAC Name |
4-amino-3H-2-benzofuran-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c9-7-3-1-2-5-6(7)4-11-8(5)10/h1-3H,4,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOIAVJZQMYBLJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=C2N)C(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30484374 | |
Record name | 4-Aminophthalide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30484374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminophthalide | |
CAS RN |
59434-19-4 | |
Record name | 4-Aminophthalide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30484374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.